molecular formula C7H5NO4 B043170 3-Nitrobenzoic acid CAS No. 121-92-6

3-Nitrobenzoic acid

Cat. No. B043170
CAS RN: 121-92-6
M. Wt: 167.12 g/mol
InChI Key: AFPHTEQTJZKQAQ-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of 3-nitrobenzoic acid typically involves the nitration of benzoic acid using nitric acid as the nitrating agent. This process is a classic example of an electrophilic aromatic substitution reaction where the nitro group is introduced into the aromatic ring of benzoic acid. An advanced synthesis method includes the reduction of 3-nitrobenzoic acid to 3-aminobenzoic acid, highlighting its versatility as a precursor for further chemical transformations. The reduction process can involve various methods, including iron and palladium-catalyzed reactions, which offer high selectivity and yield for the target product (Yin Qun, 2010).

Scientific Research Applications

  • Corrosion Inhibition: It is effective in inhibiting mild steel corrosion in acidic solutions, acting primarily through cathodic-type inhibition and blocking the metal's surface, thus preventing corrosion in both H2SO4 and HCl solutions (Ameh & Eddy, 2016); (Eddy, Ameh, & Essien, 2018).

  • Gas Chromatography: It serves as a practical and reliable agent in gas chromatography for determining 2-methyl-3-nitrobenzoic acid, aiding in higher purity and analysis in research and production (Xue & Nan, 2002).

  • Nanoplate Synthesis: A novel hydrothermal process using p-nitrobenzoic acid, a related compound, effectively synthesizes WO3 nanoplates with high sensitivity for ethanol and acetone, demonstrating quick response and recovery time at low temperatures (Su, Li, Jian, & Wang, 2010).

  • Synthesis of DNA Adducts: It aids in the synthesis of 3-nitrobenzo[a]pyrene's reactive metabolites and their corresponding modified DNA adducts for biological studies (Fu et al., 1993).

  • Molecular Co-Crystals: The 1:1 molecular adduct of 3-nitrobenzoic acid with amitrole forms a ribbon-chain polymer structure, highlighting its role in crystal engineering (Lynch et al., 1994).

  • Luminescence Sensitization: Thiophenyl-derivatized nitrobenzoic acid ligands effectively sensitize Eu(III) and Tb(III) luminescence, with potential applications in luminescence-based materials and biosensors (Viswanathan & Bettencourt-Dias, 2006).

  • Sulfhydryl Group Determination: It is useful for determining sulfhydryl groups in biological materials, with potential applications in disulfide bond splitting (Ellman, 1959).

Safety And Hazards

3-Nitrobenzoic acid can cause skin and eye irritation with symptoms of exposure including methemoglobin, sensitization, irritation, and corneal damage . It is harmful if swallowed and may cause respiratory irritation .

Future Directions

3-Nitrobenzoic acid is a precursor to 3-aminobenzoic acid, which is used to prepare some dyes . It can be useful in the production of the diagnostic drug amidotrizoic acid, a positive contrast agent for X-ray diagnosis .

properties

IUPAC Name

3-nitrobenzoic acid
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InChI

InChI=1S/C7H5NO4/c9-7(10)5-2-1-3-6(4-5)8(11)12/h1-4H,(H,9,10)
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InChI Key

AFPHTEQTJZKQAQ-UHFFFAOYSA-N
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Canonical SMILES

C1=CC(=CC(=C1)[N+](=O)[O-])C(=O)O
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Molecular Formula

C7H5NO4
Record name M-NITROBENZOIC ACID
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Related CAS

827-95-2 (hydrochloride salt)
Record name 3-Nitrobenzoic acid
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DSSTOX Substance ID

DTXSID0025737
Record name 3-Nitrobenzoic acid
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Molecular Weight

167.12 g/mol
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Physical Description

M-nitrobenzoic acid appears as off white to yellowish-white crystals. Bitter taste. Melts in hot water. (NTP, 1992), Yellowish-white solid; [Hawley] Light yellow or off-white powder; [MSDSonline]
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Solubility

less than 0.1 mg/mL at 64 °F (NTP, 1992), 1 g dissolves in 320 mL water, 3 mL alc, 4 mL ether, 18 mL chloroform, about 2 mL methanol, 2.5 mL acetone, Very slightly sol in benzene, carbon disulfide, petroleum ether, Soluble in oxygenated and chlorinated solvents, In water, 3,576 mg/L at 25 °C
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Density

1.494 at 68 °F (NTP, 1992) - Denser than water; will sink, 1.494
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Vapor Pressure

0.0000371 [mmHg]
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Product Name

3-Nitrobenzoic acid

Color/Form

Monoclinic leaflets or prisms, Yellowish white crystals

CAS RN

121-92-6
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Record name Benzoic acid, 3-nitro-
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Melting Point

284 to 288 °F (NTP, 1992), 140-141 °C
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Synthesis routes and methods I

Procedure details

61 g of benzoic acid were suspended in 200 ml of 1,2-dichloroethane. The suspension was heated to 40° C. following the addition of 38.6 g (0.60 mol) of 98% nitric acid. 63.5 g of 100% sulphuric acid were then added dropwise over a period of 2 hours at that temperature, followed by stirring for another 3 hours. After cooling to 20° C., the deposit was filtered off. The filter residue was washed four times with 4 × 25 ml of 1,2-dichloroethane and then with water, followed by drying at 90° C. 32.6 g (39% of the theoretical yield) of 3-nitrobenzoic acid were obtained in this way.
Quantity
61 g
Type
reactant
Reaction Step One
Quantity
38.6 g
Type
reactant
Reaction Step Two
Quantity
63.5 g
Type
reactant
Reaction Step Three
Quantity
200 mL
Type
solvent
Reaction Step Four

Synthesis routes and methods II

Procedure details

Similarly to Example 1, 250 g of m-nitrotoluene was oxidized in the presence of 150 g of acetic acid, 4.5 g of cobalt acetate tetrahydrate and 2 g of sodium bromide at a pressure of 25 bar, a temperature of 135°-145° C. and a gas exhaust rate of 3 1/min, within a period of 200 minutes. The reaction mixture, diluted with 400 g of 69% acetic acid, was cooled to 5° C. with stirring, filtered, twice washed with 125 g of 50% acetic acid at 5° C. and once with 150 g of water, the mother liquor (514.5 g) and the combined washing filtrates (441 g) being recovered separately. After drying, 230 g of m-nitrobenzoic acid was obtained.
Quantity
250 g
Type
reactant
Reaction Step One
Quantity
400 g
Type
reactant
Reaction Step Two
Quantity
150 g
Type
reactant
Reaction Step Three
Quantity
4.5 g
Type
catalyst
Reaction Step Four
Quantity
2 g
Type
catalyst
Reaction Step Five

Synthesis routes and methods III

Procedure details

A mixture of 28.0 g (0.20 mol) of p-phenetidine, 23.6 g (0.10 mol) of 2,6-dichloro-3-nitrobenzoic acid, and 80 ml of N,N-dimethylaniline was heated five hours on a steam bath. The resulting mixture was diluted with chloroform and extracted with 1N aq. NaOH. Acidification of the aqueous extract yielded 6-chloro-2-[4-ethoxyphenyl)amino]-3-nitrobenzoic acid as reddish brown crystals, mp 174°-176° C.
Quantity
28 g
Type
reactant
Reaction Step One
Quantity
23.6 g
Type
reactant
Reaction Step One
Quantity
80 mL
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Two

Synthesis routes and methods IV

Procedure details

Reaction of 7-amino-1-methylindazole and 2-iodo-3-nitrobenzoic acid as above gave 2-8 (1-methyl-1H-indazol-7-yl)amino]-3-nitrobenzoic acid (33% yield); mp (EtOAc/n-hexane) 240-244° C.; 1H NMR [(CD3)2SO] δ 4.33 (s, 3 H, NCH3), 6.55 (d, J=7.5 Hz, 1 H, ArH), 6.84 (t, J=7.7 Hz, 1 H, ArH), 6.90 (t, J=7.7 Hz, 1 H, ArH), 7.36 (d, J=7.9 Hz, 1 H, ArH), 7.80 (dd, J=8.1, 1.7 Hz, 1 H, ArH), 8.00 (s, 1 H, ArH), 8.31 (dd, J=7.5, 1.7 Hz, 1 H, ArH), 13.47 (br s, 1 H, COOH).
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One

Synthesis routes and methods V

Procedure details

4-(Aminomethyl)-3-nitrobenzoic acid G (0.8 g; 4 mmol) was dissolved in 10% aq. Na2CO3 (25 mL) and 1,4-dioxane (10 mL) and the solution was cooled to 0° C. A solution of 9-fluorenylmethyl chloroformate (Fmoc-Cl) (1.06 g; 4 mmol) in 1,4-dioxane (10 mL) was added dropwise for 20 min. After 2 h at 0-5° C. and 1 h at 10° C. the reaction mixture was filtered and the solution was acidified to pH 5 by addition of 1 N HCl. The precipitate was filtered, washed with H2O (2×2 mL) dried under vacuum (1.3 kPa; P2O5) to give 4-[[[9H-fluoren-9-ylmethoxy)carbonyl]amino]methyl]-3-nitrobenzoic acid as a white solid (1.6 g; 3.7 mmol). Yield 92%.
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
25 mL
Type
solvent
Reaction Step One
Quantity
1.06 g
Type
reactant
Reaction Step Two
Quantity
10 mL
Type
solvent
Reaction Step Two
Quantity
10 mL
Type
solvent
Reaction Step Three

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
3-Nitrobenzoic acid
Reactant of Route 2
3-Nitrobenzoic acid
Reactant of Route 3
3-Nitrobenzoic acid
Reactant of Route 4
3-Nitrobenzoic acid
Reactant of Route 5
3-Nitrobenzoic acid
Reactant of Route 6
3-Nitrobenzoic acid

Citations

For This Compound
5,380
Citations
E Manzurola, A Apelblat - The Journal of Chemical Thermodynamics, 2002 - Elsevier
… There are only old solubility values for 3-nitrobenzoic acid (usually at high temperatures … (23) Recently, Biswas and Lahiri(24) reported the solubility of 3-nitrobenzoic acid, but only at T = …
Number of citations: 366 www.sciencedirect.com
PO Ameh, NO Eddy - Cogent Chemistry, 2016 - Taylor & Francis
… In this work, the corrosion inhibition potential of 3-nitrobenzoic acid was carried out using … The results obtained from these experiments strongly revealed that 3-nitrobenzoic acid can …
Number of citations: 39 www.tandfonline.com
MD Bharathi, G Ahila, J Mohana… - Journal of Physics and …, 2016 - Elsevier
… 4-methyl-3-nitrobenzoic acid is a nitrated carboxylic acid. … The 4-methyl-3-nitrobenzoic acid is a vigorous inhibitor cancer … analysis of 4-methyl-3-nitrobenzoic acid [6]. Further more it is …
Number of citations: 22 www.sciencedirect.com
H Ratajczak, J Baran, AJ Barnes, J Barycki… - Journal of Molecular …, 2001 - Elsevier
… 3-Nitrobenzoic acid hydrazide is a good second harmonic generator (2.0 relative to KDP). The crystal structure has been found to belong to the P2 1 2 1 2 1 space group of the …
Number of citations: 15 www.sciencedirect.com
Z Tang, J Jin, X Yu, Z Zhang, H Liu - Thermochimica acta, 2011 - Elsevier
… ► We measure the solubility of 3,5-dinitrobenzoic acid and 3-nitrobenzoic acid. ► We observe the effect of solubility enhancement in the ternary system. ► We investigate the mixture …
Number of citations: 36 www.sciencedirect.com
AK Charlton, CR Daniels, RM Wold… - Journal of molecular …, 2005 - Elsevier
… Our experimental molar solubility for 3-nitrobenzoic acid in ethanol is in reasonably good agreement with two of the three published literature values. There is only a single literature …
Number of citations: 34 www.sciencedirect.com
DM Stovall, C Givens, S Keown… - … and Chemistry of …, 2005 - Taylor & Francis
Full article: Solubility of crystalline nonelectrolyte solutes in organic solvents: mathematical correlation of 4-chloro-3-nitrobenzoic acid and 2-chloro-5-nitrobenzoic acid solubilities with …
Number of citations: 82 www.tandfonline.com
NO Eddy, PO Ameh, NB Essien - Journal of Taibah University for …, 2018 - Taylor & Francis
… Literature is scanty on the use of 3-nitrobenzoic acid as a … In this study, inhibitory potential of 3-nitrobenzoic acid for mild … functions of 3-nitrobenzoic acid as a corrosion inhibitor. …
Number of citations: 49 www.tandfonline.com
H Tomita, Y Katsuyama, Y Ohnishi - Journal of Industrial …, 2021 - academic.oup.com
… 3-nitrobenzoic acid but also several other p- and m-nitrobenzoic acid derivatives as substrates, although it much preferred 3-nitrobenzoic acid … carboxy group of 3-nitrobenzoic acid. This …
Number of citations: 1 academic.oup.com
ZF Zeng, QP Huang, JH Cai, GJ Zheng, QC Huang… - Molecules, 2021 - mdpi.com
… Here, we prepared two new copper(II) complexes using 4-chloro-3-nitrobenzoic acid ligand. … (O) atoms from the 4-chloro-3-nitrobenzoic acid ligand for complex 1 and by two nitrogen (N…
Number of citations: 15 www.mdpi.com

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